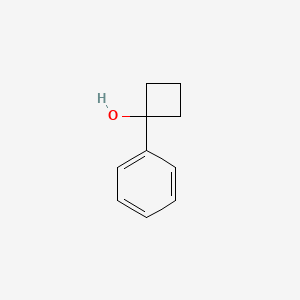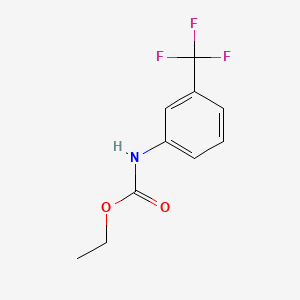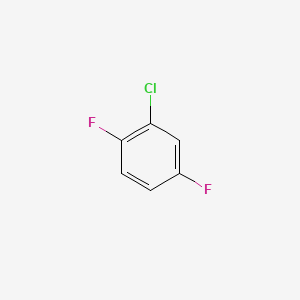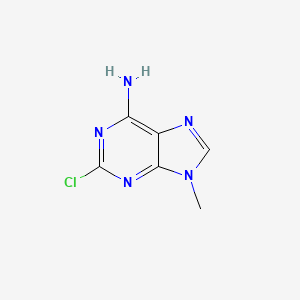
2-クロロ-9-メチル-9H-プリン-6-アミン
概要
説明
2-Chloro-9-methyl-9H-purin-6-amine is a chemical compound with the molecular formula C6H6ClN5. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring.
科学的研究の応用
2-Chloro-9-methyl-9H-purin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various purine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
Target of Action
It belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6 . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Pharmacokinetics
Its water solubility is 8.3mg/L at 25 ºC , which may influence its bioavailability and distribution.
生化学分析
Biochemical Properties
2-Chloro-9-methyl-9H-purin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). This interaction inhibits the enzyme’s activity, leading to a decrease in cAMP levels . Additionally, 2-Chloro-9-methyl-9H-purin-6-amine has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various substances .
Cellular Effects
2-Chloro-9-methyl-9H-purin-6-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis . It also affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-9-methyl-9H-purin-6-amine involves several key processes. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it binds to adenylyl cyclase, inhibiting its activity and reducing cAMP levels . This inhibition affects downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, 2-Chloro-9-methyl-9H-purin-6-amine can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various substances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-9-methyl-9H-purin-6-amine change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that prolonged exposure to 2-Chloro-9-methyl-9H-purin-6-amine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-9-methyl-9H-purin-6-amine vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
2-Chloro-9-methyl-9H-purin-6-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential side effects .
Transport and Distribution
The transport and distribution of 2-Chloro-9-methyl-9H-purin-6-amine within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, affecting its accumulation and activity. The distribution of 2-Chloro-9-methyl-9H-purin-6-amine in tissues also influences its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 2-Chloro-9-methyl-9H-purin-6-amine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression . The subcellular localization of 2-Chloro-9-methyl-9H-purin-6-amine can also influence its interactions with other biomolecules and its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methyl-9H-purin-6-amine typically involves the chlorination of 9-methyl-9H-purin-6-amine. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-9-methyl-9H-purin-6-amine may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
2-Chloro-9-methyl-9H-purin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopurine derivatives, while oxidation reactions can produce different oxidized forms of the compound .
類似化合物との比較
2-Chloro-9-methyl-9H-purin-6-amine can be compared with other similar compounds, such as:
2-Amino-6-chloropurine: Another chlorinated purine derivative with different biological activities.
N-Benzyl-2-chloro-9H-purin-6-amine: A benzyl-substituted derivative with unique chemical properties.
9-Butyl-8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-9H-purin-6-ylamine: A more complex derivative with additional functional groups.
The uniqueness of 2-Chloro-9-methyl-9H-purin-6-amine lies in its specific substitution pattern and the resulting chemical and biological properties .
特性
IUPAC Name |
2-chloro-9-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-2-9-3-4(8)10-6(7)11-5(3)12/h2H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMKMJLOOAHOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220410 | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-21-0 | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




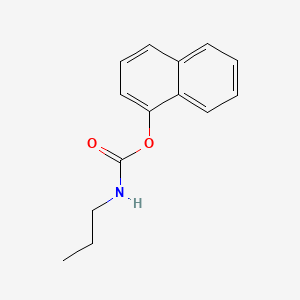
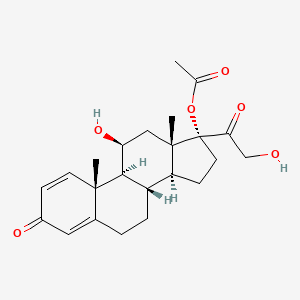
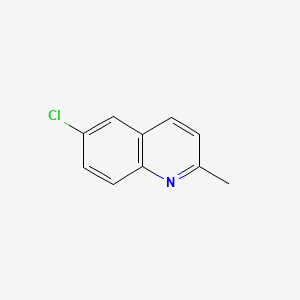
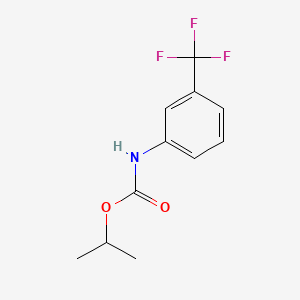
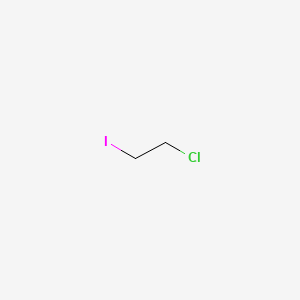

![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)

